molecular formula C13H9FN2OS2 B2955370 8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one CAS No. 2320725-75-3

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one

Cat. No.: B2955370
CAS No.: 2320725-75-3
M. Wt: 292.35
InChI Key: KDZIUBNXZLHRQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-2-mercapto-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. It has been studied extensively for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Antitumor Activity

A novel series of 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinones was synthesized and evaluated for in vitro antitumor activity. Compounds in this series exhibited significant antitumor properties against a panel of tumor cell lines, particularly lung, CNS, and breast cancer cells. This study highlights the potent anticancer activity of quinazolinone derivatives, with some compounds showing activity comparable to or higher than standard drugs like 5-fluorouracil, gefitinib, and erlotinib (El-Azab et al., 2017).

Antibacterial and Antifungal Agents

Research on fluorine-containing thiadiazolotriazinones, including those with 4-fluorophenyl groups, has shown promising antibacterial activities. These studies suggest the potential of fluorine-substituted quinazolinone derivatives in developing new antimicrobial agents, indicating a broad spectrum of activity against various microorganisms (Holla et al., 2003).

Antimicrobial Activity

Another study focused on the design, synthesis, and evaluation of 1-(4-oxo-3-(4-fluorophenyl)-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides for antimicrobial activity. This research underscores the potential of quinazolinone derivatives as effective antimicrobial agents, with certain compounds showing significant activity against both gram-positive and gram-negative bacteria (Alagarsamy et al., 2016).

Anti-inflammatory and Anti-hyperglycemic Activities

Quinazolinone derivatives have also been explored for their anti-inflammatory and antihyperglycemic activities. Compounds with specific substituents have shown to inhibit the secretion of pro-inflammatory markers and display significant antihyperglycemic effects in vivo, suggesting their potential as therapeutic agents for treating inflammation and diabetes (Thorat et al., 2021; Deshmukh et al., 2017).

Properties

IUPAC Name

8-fluoro-2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS2/c14-10-5-1-4-9-11(10)15-13(18)16(12(9)17)7-8-3-2-6-19-8/h1-6H,7H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZIUBNXZLHRQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=S)N(C2=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.